1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-phenethylurea
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Overview
Description
1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-phenethylurea is a synthetic organic compound that belongs to the class of substituted imidazoles
Preparation Methods
The synthesis of 1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-phenethylurea typically involves multiple steps. One common synthetic route includes the following steps:
Formation of 2-(2-cyclopropyl-1H-imidazol-1-yl)ethan-1-amine: This intermediate can be synthesized by reacting cyclopropylamine with glyoxal in the presence of ammonium acetate.
Coupling with phenethyl isocyanate: The intermediate 2-(2-cyclopropyl-1H-imidazol-1-yl)ethan-1-amine is then reacted with phenethyl isocyanate under controlled conditions to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-phenethylurea undergoes various types of chemical reactions, including:
Scientific Research Applications
1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-phenethylurea has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with specific molecular targets in the body.
Biological Research: It is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: The compound is utilized in the development of new materials and as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-phenethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar compounds to 1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-phenethylurea include:
2-(2-cyclopropyl-1H-imidazol-1-yl)ethan-1-amine: This compound shares a similar imidazole structure and is used as an intermediate in the synthesis of various derivatives.
1-{2-[1-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]phenyl}-1H-pyrazole:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[2-(2-cyclopropylimidazol-1-yl)ethyl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c22-17(19-9-8-14-4-2-1-3-5-14)20-11-13-21-12-10-18-16(21)15-6-7-15/h1-5,10,12,15H,6-9,11,13H2,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXULAYWINWKNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN2CCNC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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